4-(2-Bromoethyl)-1,2-dimethylpiperidine

Description

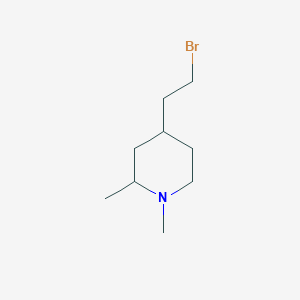

4-(2-Bromoethyl)-1,2-dimethylpiperidine is a brominated piperidine derivative characterized by a bromoethyl substituent at the 4-position and methyl groups at the 1- and 2-positions of the piperidine ring. The bromoethyl group is a reactive moiety, enabling applications in pharmaceutical ligand synthesis, such as serotonin transporter (SERT) targeting agents .

Properties

Molecular Formula |

C9H18BrN |

|---|---|

Molecular Weight |

220.15 g/mol |

IUPAC Name |

4-(2-bromoethyl)-1,2-dimethylpiperidine |

InChI |

InChI=1S/C9H18BrN/c1-8-7-9(3-5-10)4-6-11(8)2/h8-9H,3-7H2,1-2H3 |

InChI Key |

YBWVWNCRYIZHKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCN1C)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-1,2-dimethylpiperidine typically involves the reaction of 1,2-dimethylpiperidine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the piperidine nitrogen, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-1,2-dimethylpiperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide produces the N-oxide .

Scientific Research Applications

4-(2-Bromoethyl)-1,2-dimethylpiperidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-1,2-dimethylpiperidine involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can alter the function of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The bromoethyl functional group is a common feature in several compounds, but structural variations significantly influence reactivity, stability, and applications. Below is a comparative analysis with key analogs:

Structural and Functional Differences

4-(2-Bromoethyl)-1,2-dimethylpiperidine

- Core structure : Piperidine ring with methyl groups (1,2-positions) and bromoethyl substituent (4-position).

- Reactivity : The tertiary amine in the piperidine ring may participate in alkylation or coordination chemistry, while the bromoethyl group is susceptible to nucleophilic substitution or elimination reactions.

1-(2-Bromoethyl)-2-chlorobenzene

- Core structure : Benzene ring with bromoethyl (1-position) and chlorine (2-position) substituents.

- Reactivity : The electron-withdrawing chlorine group may enhance the leaving ability of bromine, facilitating SN2 reactions. Storage at 0–6°C suggests thermal sensitivity .

4-(2-Bromoethyl)-1,2-difluorobenzene

- Core structure : Benzene ring with bromoethyl (4-position) and fluorine atoms (1,2-positions).

N-(2-Bromoethyl)ethane-1,2-diamine Dihydrobromide

Stability and Solvolysis Behavior

- Bromine 1,2-Migration : In solvolysis reactions, bromoethyl groups exhibit 1,2-halogen migration. For example, trifluoroacetolysis of 2-bromoethyl arenesulphonates showed 50% bromine migration, while acetolysis of 2-bromoethyl p-nitrobenzenesulphonate resulted in 40.8% migration .

- Impact of Core Structure :

Research Findings and Implications

- Synthetic Utility : Bromoethyl groups are pivotal in constructing complex molecules, but their reactivity is modulated by adjacent substituents. Piperidine-based bromoethyl compounds may offer advantages in drug design due to their nitrogen-rich scaffolds .

- Stability Considerations : Solvolysis studies highlight the need to control reaction conditions (e.g., temperature, solvent) to minimize unwanted bromine migration, particularly in aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.